Cyclopentane-1,2-diamine dihydrochloride
Description
Contextualization of Chiral Diamines in Contemporary Synthetic Chemistry
Chiral vicinal diamines are a critically important class of molecules in modern synthetic chemistry. acs.orgsigmaaldrich.com Their value stems primarily from their widespread use as chiral auxiliaries, organocatalysts, and as ligands for metal complexes in catalytic asymmetric synthesis. acs.orgrsc.org The ability of these C2-symmetric molecules to create a specific chiral environment around a reactive center allows for the highly selective synthesis of one enantiomer of a product over the other. This enantioselectivity is crucial in the production of pharmaceuticals and other biologically active compounds, where different enantiomers can have vastly different physiological effects. acs.org
The applications of chiral diamines are diverse. They are used to dissociate aggregated organometallic reagents into more reactive monomeric or dimeric species, thereby creating a chiral reagent capable of asymmetric synthesis. acs.org Furthermore, chiral diamine derivatives are integral to the development of catalysts for a variety of chemical transformations, including asymmetric hydrogenation, Michael additions, and carbon-carbon bond-forming reactions. nih.govresearchgate.net The development of novel synthetic strategies to access enantiomerically pure 1,2-diamines continues to be a major focus of chemical research, reflecting their central role in the advancement of asymmetric catalysis. rsc.orgacs.org
Historical Overview of Cyclopentane-1,2-diamine (B1201933) Derivatives in Academic Research
Despite being identified early in the history of organic chemistry, trans-cyclopentane-1,2-diamine was historically underestimated and underutilized by the scientific community. researchgate.netnih.govrsc.org For many years, it was overshadowed by its higher homologue, trans-cyclohexane-1,2-diamine, which became one of the most widely used chiral diamines for creating ligands and receptors. researchgate.netnih.gov
Several factors contributed to the relative obscurity of cyclopentane-1,2-diamine derivatives. Key among these were its general lack of commercial availability, its notable instability in free base form, and the complexity of the classical synthetic routes reported in early literature. researchgate.netnih.govrsc.org These challenges discouraged widespread adoption and investigation. Early synthetic efforts often involved difficult and inefficient processes, such as the fractional crystallization of diastereomeric salts with chiral acids like tartaric acid, which required numerous cycles to achieve enantiopurity. researchgate.net
A significant turning point in the history of this compound was the emergence of new, more efficient synthetic methodologies. researchgate.netnih.govrsc.org The development of novel chemoenzymatic and biocatalytic resolution processes, for instance, provided more practical access to enantiomerically enriched forms of the diamine. researchgate.net These improved synthetic pathways have sparked a renewal of interest in the trans-cyclopentane-1,2-diamine scaffold, leading to its increased application as a building block for chiral ligands, catalysts, and biologically active molecules in contemporary research. researchgate.netrsc.org
Significance of the Dihydrochloride (B599025) Salt Form for Synthetic Utility and Stability
The use of the dihydrochloride salt form is a common and highly effective strategy to improve the physicochemical properties of amine-containing compounds like cyclopentane-1,2-diamine. pharmtech.comspectroscopyonline.com Amines, particularly diamines, can be unstable, volatile, or difficult to handle as free bases. Conversion to a salt form, such as a hydrochloride, addresses these issues by forming a stable, crystalline solid. pharmtech.com
The primary advantages of the dihydrochloride salt include:
Enhanced Stability: Salt formation significantly increases the chemical stability of the diamine, protecting the amine groups from degradation and oxidation, which simplifies storage and handling. nih.gov The free base of trans-cyclopentane-1,2-diamine, for example, is known for its extreme instability. researchgate.netnih.gov
Improved Physical Properties: The salt is typically a non-volatile, crystalline solid with a higher melting point compared to the often-liquid free base. nih.gov This makes it easier to weigh and dispense accurately in a laboratory setting.
Increased Solubility: While many organic compounds are soluble in organic solvents, their salt forms often exhibit increased solubility in aqueous or protic solvents. spectroscopyonline.com This property can be advantageous for certain reaction conditions or for purification processes. The formation of hydrochloride salts is a widely used method to enhance the water solubility of basic drug molecules, making them more bioavailable. spectroscopyonline.comnih.gov
Specifically for cyclopentane-1,2-diamine, it is often isolated as its dihydrochloride salt following synthesis, such as through the palladium-catalyzed hydrogenation of a diazide precursor. google.com This stable form serves as a convenient and reliable starting material for subsequent chemical transformations.
Scope and Objectives of Research on Cyclopentane-1,2-diamine Dihydrochloride
Current research on this compound is driven by the renewed interest in its parent diamine as a versatile chiral scaffold. researchgate.netrsc.org The primary objective is to leverage the unique stereochemical and conformational properties of the five-membered ring system to develop new tools for asymmetric synthesis and molecular recognition.
The scope of this research encompasses several key areas:
Development of Novel Chiral Ligands: A major focus is the incorporation of the cyclopentane-1,2-diamine moiety into new ligands for asymmetric catalysis. Researchers aim to create catalysts that exhibit high efficiency and enantioselectivity in a wide range of chemical reactions, potentially offering advantages over catalysts derived from the more common cyclohexane-1,2-diamine. researchgate.net
Synthesis of Organocatalysts: The diamine serves as a precursor for purely organic catalysts, which are valued for being metal-free and environmentally benign.
Construction of Chiral Receptors: The rigid cyclopentane (B165970) backbone is an attractive platform for designing molecular receptors capable of chiral recognition, which has applications in separation science and sensing. researchgate.netnih.gov
Synthesis of Biologically Active Compounds: The diamine is used as a chiral building block in the synthesis of complex molecules with potential pharmaceutical or agrochemical applications, including peptide nucleic acid (PNA) analogues. researchgate.netnih.gov
Ultimately, the research aims to expand the synthetic chemist's toolkit by fully exploring the potential of this once-overlooked chiral diamine, with its dihydrochloride salt serving as the stable and practical entry point for these investigations. researchgate.net
Compound Properties and Data
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 173.08 g/mol |
| IUPAC Name | cyclopentane-1,2-diamine;dihydrochloride |
| CAS Number | 121187-63-1 |
| Parent Compound | Cyclopentane-1,2-diamine |
Data sourced from PubChem CID 12988586. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopentane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121187-63-1 | |
| Record name | cyclopentane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Cyclopentane 1,2 Diamine Dihydrochloride
Enantioselective Synthesis Strategies
Achieving high enantiopurity is critical for the application of cyclopentane-1,2-diamine (B1201933) in asymmetric synthesis. Methodologies to this end can be broadly categorized into asymmetric catalysis, synthesis from the chiral pool, and resolution of racemic mixtures.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers a direct route to enantiomerically enriched diamines by employing chiral catalysts to control the stereochemical outcome of the reaction. Organocatalysis and transition-metal catalysis are prominent strategies.
One notable approach involves the asymmetric Michael addition of cyclopentane-1,2-dione to various acceptors, which can then be further transformed into the target diamine. For instance, the reaction with alkylidene oxindoles has been studied using a multifunctional squaramide catalyst. beilstein-journals.orgbeilstein-journals.org This bifunctional catalyst activates the cyclopentane-1,2-dione through its tertiary amine moiety and the oxindole (B195798) via hydrogen bonding from the squaramide group. beilstein-journals.org Optimization of reaction conditions, including the catalyst, solvent, and temperature, is crucial for achieving high enantioselectivity. beilstein-journals.orgbeilstein-journals.org
Similarly, palladium-catalyzed asymmetric allylic amination provides a pathway to enantiomerically enriched N-allyl hydroxylamine-O-sulfamates, which are precursors to vicinal diamines. nih.gov The choice of the chiral ligand is paramount in these transformations, with different ligands providing varying levels of asymmetric induction. nih.gov Subsequent diastereoselective oxidative cyclization under rhodium catalysis can then yield the desired diamine architecture. nih.gov
Table 1: Asymmetric Organocatalytic Michael Addition of Cyclopentane-1,2-dione
| Catalyst | Acceptor | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Quinine-derived Squaramide C | Benzylidene Oxindole | Chloroform (B151607) | 80 | 87 (major) | beilstein-journals.org |
| Quinidine-derived Squaramide A | Benzylidene Oxindole | Chloroform | 53 | Low | beilstein-journals.org |
This table is generated based on data for the reaction between cyclopentane-1,2-dione and benzylidene oxindole.
Chiral Pool Synthesis Routes
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates are common precursors for this purpose. For example, polyhydroxylated cyclopentane (B165970) β-amino acids, which are structurally related to the target diamine, have been synthesized from hexoses like D-mannose and D-galactose. nih.gov
The general synthetic outline involves converting the starting sugar into a diene through a series of steps including Wittig reactions. nih.gov This is followed by a ring-closing metathesis reaction to form the cyclopentene (B43876) ring. Subsequent stereoselective functionalization, such as an aza-Michael addition, introduces the amino group, leading to the desired cyclopentane amino acid derivative. nih.gov This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products.
Resolution Techniques for Enantiomer Separation
Resolution is a classical yet effective method for separating a racemic mixture of enantiomers. This is typically achieved by converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. chemistrysteps.commdpi.com
Diastereomeric Salt Formation: This technique is widely applied to amines. pharmtech.com The racemic cyclopentane-1,2-diamine is reacted with a chiral resolving agent, such as an enantiomer of tartaric acid, to form a pair of diastereomeric salts. acs.orgdatapdf.com Due to their different solubilities, one diastereomer can be selectively crystallized from the solution. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure diamine. chemistrysteps.com
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for enantiomer separation. acs.org In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture at a much faster rate than the other. For example, lipase-B from Candida antarctica can be used to catalyze the acylation of racemic trans-N,N-dialkylcyclopentane-1,2-diamines. acs.org This results in one enantiomer being acylated while the other remains largely unreacted, allowing for their separation. The careful selection of the enzyme, acylating agent, and reaction conditions is critical for achieving high enantioselectivity. acs.orggoogle.com
Table 2: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Common Reagents/Enzymes | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties (e.g., solubility). | Scalable, cost-effective for certain substrates. | Tartaric acid, Mandelic acid | acs.orgdatapdf.com |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer. | High enantioselectivity, mild reaction conditions. | Lipases (e.g., Lipase-B from Candida antarctica) | acs.orggoogle.com |
Diastereoselective Synthesis Approaches
For cyclic compounds like cyclopentane-1,2-diamine, controlling the relative stereochemistry of the two amine groups (cis or trans) is as important as controlling the absolute stereochemistry. Diastereoselective synthesis aims to produce one diastereomer preferentially over the other.
A highly diastereoselective method for synthesizing cis-cyclopentane-1,2-diamine (B3003292) derivatives involves an organophotoredox-catalyzed [3+2] cycloaddition. rsc.orgrsc.org This reaction occurs between N-aryl cyclopropylamines and N-vinylphthalimides, utilizing a dual catalyst system composed of an organic photosensitizer (like Eosin Y) and a BINOL-derived phosphoric acid. rsc.orgrsc.org This approach constructs the cyclopentane ring while selectively forming the cis-diastereomer.
Another strategy involves the functionalization of pre-existing cyclopentenone rings. An aza-Michael reaction with aniline (B41778) nucleophiles on a cyclopentenone precursor can proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding interactions that direct the approach of the nucleophile. worktribe.com
Optimization of Reaction Conditions and Yields in Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. Key parameters that are typically screened include the catalyst, solvent, temperature, concentration, and reaction time. beilstein-journals.org
In the context of the asymmetric Michael addition for cyclopentane-1,2-dione, studies have shown that the choice of catalyst and its loading are critical. beilstein-journals.orgbeilstein-journals.org For instance, squaramide catalysts were found to be more selective than thiourea-based catalysts for certain reactions. beilstein-journals.org Solvents can also have a significant impact; chloroform was identified as a suitable medium for the Michael addition to alkylidene oxindoles. beilstein-journals.org The stoichiometry of the reactants is another variable that is often adjusted to push the reaction to completion and maximize the yield of the desired product. beilstein-journals.org
For industrial applications, flow chemistry is emerging as a powerful tool for scalable synthesis. nih.gov Although not yet widely reported specifically for cyclopentane-1,2-diamine dihydrochloride (B599025), light-enabled flow reactions, which require no catalysts or initiators, offer a clean and highly scalable approach that could be adapted for its synthesis. nih.gov Such methods allow for precise control over reaction parameters and can lead to products of high purity directly after solvent evaporation, minimizing the need for extensive purification. nih.gov
Table 3: Example of Reaction Condition Optimization Screening
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Squaramide A (10) | Chloroform | Room Temp. | 53 | beilstein-journals.org |
| 2 | Squaramide C (10) | Chloroform | Room Temp. | 80 | beilstein-journals.org |
| 3 | Squaramide C (10) | Toluene | Room Temp. | 65 | beilstein-journals.org |
This table is a representative example based on the screening for the asymmetric Michael addition of cyclopentane-1,2-dione to an oxindole derivative.
Alternative Precursor Strategies for Cyclopentane-1,2-diamine Core Structure
The development of novel synthetic routes often relies on exploring alternative and more accessible starting materials. Historically, the synthesis of racemic trans-cyclopentane-1,2-diamine started from precursors like diethyl glutarate and diethyl oxalate, proceeding through a cyclopentane-1,2-dione dioxime intermediate. researchgate.net However, these classical routes can be complex and low-yielding. researchgate.net
More recent strategies have focused on different precursors:
Cyclopentenes: A 1,3-dipolar cycloaddition between azidium ions and cyclopentenes, followed by hydrogenation, can yield cyclopentane-1,2-diamines. rsc.org
Cyclopentane-1,2-diones: These diones are versatile precursors that can be synthesized from various materials and subsequently converted to diamines. nih.gov For instance, they can be prepared via the acid-mediated decomposition of intermediates derived from reacting benzyl (B1604629) iodides with a di-potassium salt. nih.gov
Bio-based Feedstocks: A green chemistry approach utilizes hemicellulosic feedstock to produce cyclopentane diamines. A multi-step synthesis starting from furfuryl alcohol (derived from biomass) can yield cyclopentane-1,3-dione, a close analogue that can be converted to the corresponding diamine. researchgate.netrsc.org This route involves key steps like the Piancatelli rearrangement and isomerization using a Ru Shvo catalyst. researchgate.netrsc.org Such bio-based routes offer a sustainable alternative to traditional petrochemical-based syntheses.
Stereochemical Aspects and Chirality in Cyclopentane 1,2 Diamine Dihydrochloride Systems
Conformational Analysis of Cyclopentane (B165970) Ring in Diamine Scaffold
The five-membered cyclopentane ring is not planar. A planar conformation would result in significant torsional strain due to the eclipsing of all ten carbon-hydrogen bonds, even though the internal bond angles of a regular pentagon (108°) are very close to the ideal tetrahedral angle of 109.5°, implying minimal angle strain. scribd.comlibretexts.org To alleviate this torsional strain, the cyclopentane ring adopts non-planar, puckered conformations. libretexts.org
The two most recognized conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). stackexchange.com
Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth carbon is out of the plane, resembling an open envelope. libretexts.orgdalalinstitute.com This conformation reduces torsional strain for bonds adjacent to the out-of-plane carbon but retains some eclipsing interactions among the bonds of the coplanar atoms. libretexts.org
Half-Chair Conformation: Here, three carbon atoms are in a plane, with one atom above the plane and another below it.
In unsubstituted cyclopentane, the energy difference between these two conformations is very small (approximately 0.5 kcal/mol), with the envelope being slightly lower in energy. stackexchange.comresearchgate.net This low energy barrier allows for rapid interconversion between various envelope and half-chair forms through a process known as pseudorotation. researchgate.net The presence of substituents, such as the two amino groups in cyclopentane-1,2-diamine (B1201933), influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions, which can favor one conformation over the others. For the trans-diamine, the substituents would ideally adopt pseudo-equatorial positions to minimize steric hindrance, influencing the preferred puckered conformation of the ring.
Chirality and Stereoisomerism of Cyclopentane-1,2-diamine
Cyclopentane-1,2-diamine possesses two stereocenters at carbons C1 and C2. This gives rise to different stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. libretexts.org The isomers are categorized as diastereomers (cis and trans) and enantiomers.
Cis-isomer: The cis-isomer has both amino groups on the same side of the cyclopentane ring. Despite having two chiral centers, this molecule is achiral. It possesses an internal plane of symmetry that makes it a meso compound. Therefore, it is superimposable on its mirror image and is optically inactive.
Trans-isomer: The trans-isomer has the two amino groups on opposite sides of the ring. This configuration lacks an internal plane of symmetry, rendering the molecule chiral. The trans-isomer exists as a pair of non-superimposable mirror images, known as enantiomers. libretexts.org These enantiomers are designated as (1R,2R)-cyclopentane-1,2-diamine and (1S,2S)-cyclopentane-1,2-diamine. These enantiomers have identical physical properties (e.g., melting point, boiling point) but rotate plane-polarized light in equal but opposite directions. The racemic mixture contains equal amounts of the (1R,2R) and (1S,2S) enantiomers.
The C₂-symmetry of the trans-isomer is particularly valuable in asymmetric catalysis, where it is used as a chiral ligand to create a specific stereochemical environment around a metal center.
Enantiomeric Purity Assessment Methodologies
Determining the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for applications involving chiral compounds. Several methodologies can be employed to assess the enantiomeric purity of trans-cyclopentane-1,2-diamine.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. The diamine is often first converted into a derivative (e.g., a bisamide) to improve its chromatographic properties and allow for UV detection. datapdf.comacs.org The derivatized mixture is then passed through a chiral stationary phase, which interacts differently with the two enantiomeric derivatives, leading to different retention times and allowing for their quantification. datapdf.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it can be used after derivatization with a chiral derivatizing agent or in the presence of a chiral solvating agent (CSA). libretexts.org
Chiral Derivatizing Agents: Reacting the racemic diamine with a single enantiomer of a chiral reagent produces a mixture of diastereomers. Diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for the integration of signals to determine their relative ratio. libretexts.org
Chiral Solvating Agents: CSAs form transient, weak diastereomeric complexes with the enantiomers in solution. This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification. libretexts.org
Polarimetry: This classical technique measures the angle of rotation of plane-polarized light as it passes through a sample of a chiral substance. datapdf.com The specific rotation is a characteristic property of a pure enantiomer. By comparing the observed rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. However, this method requires a pure standard of one enantiomer for comparison. datapdf.com
Diastereomeric Interactions and Their Influence on Reaction Outcomes
Diastereomeric interactions are fundamental to many processes in stereochemistry, most notably in the separation of enantiomers and in diastereoselective reactions. Since diastereomers have different physical properties (e.g., solubility, melting point, boiling point), these differences can be exploited. libretexts.org
A primary example is the chemical resolution of racemic trans-cyclopentane-1,2-diamine. This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as L-(+)-tartaric acid. researchgate.net This acid-base reaction forms a pair of diastereomeric salts:
(1R,2R)-cyclopentane-1,2-diammonium L-(+)-tartrate
(1S,2S)-cyclopentane-1,2-diammonium L-(+)-tartrate
These two salts are diastereomers and thus have different solubilities in a given solvent. datapdf.comresearchgate.net Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility. researchgate.net For instance, the salt derived from the (1R,2R)-diamine was isolated in pure form after two crystallization cycles using L-(+)-tartaric acid. researchgate.net Once the diastereomeric salt is isolated, the chiral auxiliary (tartaric acid) can be removed by treatment with a base to liberate the enantiomerically pure diamine. This method's success hinges entirely on the differential physical properties arising from diastereomeric interactions.
Absolute Configuration Determination Methodologies
Determining the absolute configuration (the actual 3D arrangement of atoms, i.e., R or S) of a chiral molecule is a final, critical step in stereochemical analysis.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It involves preparing a single crystal of the chiral compound, often as a salt or derivative with another molecule of a known absolute configuration (e.g., the diastereomeric salt with tartaric acid). The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in three-dimensional space, unambiguously establishing the R/S configuration.
Correlation with Known Compounds: The absolute configuration can be determined by chemically converting the compound, without affecting the stereocenter, into a product whose absolute configuration is already known. Walsh and co-workers described a synthesis of optically active trans-cyclopentane-1,2-diamine involving the ring-opening of an aziridine (B145994) with a chiral auxiliary, (S)-1-phenylethylamine. researchgate.net Since the stereochemistry of the starting material is known and the reaction mechanism proceeds with a predictable stereochemical outcome (e.g., Sₙ2 inversion), the absolute configuration of the final product can be confidently assigned.
Spectroscopic Methods (NMR): Advanced NMR techniques can be used to determine absolute configuration. One approach involves creating diastereomeric derivatives with a chiral derivatizing agent (CDA) and analyzing the differences in their NMR spectra. For chiral primary amines, reacting them with enantiomers of a chiral agent like α-fluorinated phenylacetic acid allows for the analysis of ¹⁹F NMR chemical shift differences (Δδ). By comparing experimental Δδ values with those calculated using Density Functional Theory (DFT) for model diastereomers, the absolute configuration of the amine can be assigned. frontiersin.org
Coordination Chemistry of Cyclopentane 1,2 Diamine Dihydrochloride As a Ligand Precursor
Ligand Properties of Cyclopentane-1,2-diamine (B1201933) (Post-Deprotonation)
Once deprotonated from its dihydrochloride (B599025) salt, cyclopentane-1,2-diamine functions as a classic bidentate ligand. As a vicinal diamine, its two nitrogen atoms can coordinate to a single metal center to form a stable five-membered chelate ring. researchgate.net This chelating effect contributes significantly to the stability of the resulting metal complexes. researchgate.net
The stereoisomerism of the ligand is a critical aspect of its coordination properties. The compound exists as cis- and trans-diastereomers. The cis-isomer is an achiral meso compound, while the trans-isomer is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S). The trans-isomer is most frequently employed in asymmetric synthesis due to its C₂-symmetry, a feature that is highly advantageous for creating a well-defined chiral environment around a metal center, thereby enabling high enantioselectivity in catalytic reactions. The rigid cyclopentane (B165970) backbone imparts conformational rigidity to the chelate ring, which helps in transmitting chiral information effectively from the ligand to the reacting substrate. ontosight.ai
The basicity of the amine groups allows them to act as strong σ-donors, forming robust coordinate bonds with a variety of transition metals. ontosight.aiontosight.ai This fundamental property makes it a versatile building block for a wide range of coordination complexes.
Formation of Transition Metal Complexes with Cyclopentane-1,2-diamine Ligands
Cyclopentane-1,2-diamine readily forms stable chelate complexes with a variety of transition metals, including but not limited to cobalt (Co), manganese (Mn), chromium (Cr), copper (Cu), and nickel (Ni). researchgate.netacs.orgrsc.org The formation of these complexes is typically achieved by reacting the deprotonated diamine with a suitable metal salt in an appropriate solvent.
One of the most significant applications of this ligand is in the formation of Schiff base complexes, often of the Salen type. These are typically synthesized through the condensation of the diamine with two equivalents of a salicylaldehyde (B1680747) derivative. The resulting tetradentate Salen-type ligands coordinate to metal ions through two nitrogen and two oxygen atoms, creating highly stable complexes. For instance, manganese(III)-Salen complexes derived from trans-cyclopentane-1,2-diamine have proven to be effective catalysts.
The synthesis of enantiomerically pure metal complexes is a primary goal for applications in asymmetric catalysis. This process begins with obtaining the enantiopure diamine ligand. researchgate.net While historically challenging, modern chemoenzymatic methods have been developed to resolve racemic trans-cyclopentane-1,2-diamine, making the (1R,2R) and (1S,2S) enantiomers more accessible.
Once the enantiopure ligand is secured, it can be reacted with a metal precursor to yield a chiral complex. For example, novel chiral Salen ligands have been prepared from enantiopure trans-cyclopentane-1,2-diamine. researchgate.net Subsequent metallation with chromium or manganese salts produces the corresponding chiral metal-Salen complexes, which have been evaluated as catalysts in the asymmetric epoxidation of alkenes. researchgate.net Similarly, cobalt(III) complexes of trans-cyclopentane-1,2-diamine have been synthesized and their stereochemical properties investigated. acs.org
| Metal Center | Ligand Type | Typical Application of Chiral Complex | Reference |
|---|---|---|---|
| Manganese (Mn) | Salen-type | Asymmetric epoxidation of alkenes | |
| Chromium (Cr) | Salen-type | Asymmetric epoxidation of E-alkenes | researchgate.net |
| Cobalt (Co) | Diamine | Stereochemical studies | acs.org |
| Nickel (Ni) | Diamine | Chiroptical property studies | rsc.org |
| Copper (Cu) | Diamine | Chiroptical property studies | rsc.org |
The primary coordination mode of cyclopentane-1,2-diamine is as a bidentate, chelating ligand (N,N'). The two nitrogen atoms bind to the metal center, forming a stable five-membered ring. researchgate.net The geometry of the resulting complex is influenced by the metal's coordination number and electronic preferences, as well as by the steric constraints of the ligand itself.
For octahedral complexes, such as tris-chelate complexes like [Co((±)-cptn)₃]³⁺ (where cptn is trans-cyclopentane-1,2-diamine), the three bidentate ligands wrap around the metal center. acs.org The rigid cyclopentane backbone influences the conformation (δ or λ) of the five-membered chelate ring. In square planar or distorted square planar geometries, often seen with Ni(II) or Cu(II), two diamine ligands might coordinate, or one diamine might be part of a larger tetradentate ligand like a Salen derivative. rsc.orgmdpi.com For example, Ni(II) complexes with Schiff-base ligands derived from diamines can adopt a distorted square planar N₂O₂-coordination sphere. mdpi.com
Studies comparing tris-chelate complexes of Ni(II) and Cu(II) with trans-1,2-diaminocyclohexane (a close analogue) revealed that while their structures are similar, selective enhancement of certain vibrational circular dichroism (VCD) bands occurs. rsc.org This difference was attributed to the different number of unpaired electrons on the metal centers. rsc.org Furthermore, the coordination number plays a crucial role. A comparison of Cu(chxn)₃²⁺ (six-coordinate) and Cu(chxn)₂²⁺ (four-coordinate) showed a complete inversion of the strong bisignate VCD pattern for the NH₂ scissoring modes. rsc.org This demonstrates that both the metal type and its coordination environment are key factors in dictating the final stereochemical and spectroscopic properties of the complex. rsc.org In some Ni(II) complexes, a diastereomeric equilibrium was observed, with a strong preference for one metal-centered chirality (Λ over Δ) being induced by the R-configured ligand. mdpi.com
Non-covalent Interactions in Coordination Complexes
Beyond the primary coordinate bonds, non-covalent interactions play a critical role in the structure, stability, and function of cyclopentane-1,2-diamine metal complexes. mdpi.com These weaker forces, such as hydrogen bonding, van der Waals forces, and π-π stacking (if aromatic groups are present in the ligand), dictate the packing of molecules in the solid state (crystal engineering) and can influence the stereochemical outcome of catalytic reactions by affecting the orientation of substrates. mdpi.comresearchgate.net
In the context of complexes derived from cyclopentane-1,2-diamine, the N-H protons of the coordinated amino groups are capable of acting as hydrogen bond donors. These can form intramolecular hydrogen bonds with adjacent ligands or counter-ions, or intermolecular hydrogen bonds that link complex units into larger supramolecular assemblies. mdpi.com Hirshfeld surface analysis is a computational tool that can be employed to visualize and quantify these intermolecular interactions within the crystal structures of such complexes. researchgate.net
Stability and Reactivity of Cyclopentane-1,2-diamine Metal Complexes
The stability of metal complexes containing cyclopentane-1,2-diamine is largely attributed to the chelate effect. researchgate.net The formation of a five-membered ring upon coordination of the bidentate ligand is thermodynamically favorable, leading to stable complexes. researchgate.net Vicinal diamines are generally known for their ability to form robust coordination compounds. researchgate.net
The reactivity of these complexes is intrinsically linked to their application, particularly in catalysis. The metal center, activated by the chiral ligand environment, is the site of catalytic activity. For example, Mn-Salen and Cr-Salen complexes derived from this diamine catalyze epoxidation reactions. The ligand framework influences the reactivity by modulating the electronic properties of the metal center and by creating a specific steric environment that directs the approach of the substrate, leading to high enantioselectivity. The stability of the complex is crucial, as it must remain intact under reaction conditions to function as an effective catalyst.
| Aspect | Key Features of Cyclopentane-1,2-diamine Complexes | References |
|---|---|---|
| Ligand Properties | Bidentate (N,N') chelator; trans-isomer has C₂-symmetry; rigid cyclopentane backbone. | researchgate.net |
| Complex Formation | Forms stable chelates with various transition metals (Co, Mn, Cr, Ni, Cu); precursor to Salen-type complexes. | acs.orgrsc.org |
| Coordination Geometry | Typically forms five-membered chelate rings; can be part of octahedral or square planar geometries. | acs.orgmdpi.com |
| Stereochemical Influence | Metal ion identity and coordination number affect chiroptical properties (e.g., VCD spectra). | rsc.org |
| Stability | High stability due to the thermodynamic chelate effect. | researchgate.net |
Applications of Cyclopentane 1,2 Diamine Derived Systems in Asymmetric Catalysis
Enantioselective Hydrogenation Reactions
Ligands derived from cyclopentane-1,2-diamine (B1201933) are effective in transition metal-catalyzed asymmetric hydrogenation, a fundamental process for creating chiral centers. The constrained five-membered ring of the diamine backbone provides a well-defined chiral environment that can effectively control the stereochemical outcome of the reduction of prochiral substrates. Rhodium and ruthenium catalysts, in particular, when combined with chiral diphosphine ligands featuring the cyclopentane-1,2-diamine framework, have been shown to achieve high enantioselectivities in the hydrogenation of substrates like imines and enamides. nih.gov
Iridium-Catalyzed Hydrogenation Systems
While iridium complexes featuring chiral diamine ligands are known to be potent catalysts for the asymmetric hydrogenation of ketones and unfunctionalized olefins, specific systems incorporating ligands explicitly derived from cyclopentane-1,2-diamine are not extensively documented in dedicated studies. However, the principles established with other C2-symmetric diamines, such as diphenylethylenediamine, suggest their potential. acs.org Iridium catalysts containing hydrophilic chiral C2-symmetric diamine ligands have been investigated for the hydrogenation of ketones in aqueous media, allowing for catalyst recovery and reuse over multiple cycles. researchgate.net This approach highlights a direction for the future development of sustainable catalytic systems, where cyclopentane-1,2-diamine derivatives could potentially be employed.
Rhodium-Catalyzed Hydrogenation Systems
Rhodium complexes are classic catalysts for asymmetric hydrogenation, and ligands derived from cyclopentane-1,2-diamine have been explored in this context. A notable class of ligands are P-modular homochiral bis(phosphanes) built upon the trans-1,2-disubstituted cyclopentane (B165970) framework. researchgate.net These ligands, when complexed with rhodium, form active catalysts for the enantioselective hydrogenation of various unsaturated compounds. The modular nature of these ligands allows for systematic tuning of steric and electronic properties to optimize stereoselectivity for specific substrates. The defined stereochemistry of the cyclopentane backbone is crucial for creating a precise chiral pocket around the rhodium center, which dictates the enantiofacial selection during the hydrogenation process.
Ruthenium-Catalyzed Hydrogenation Systems
Ruthenium-diamine catalyst systems, pioneered by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of a broad range of ketones and imines. nih.govnih.gov While many studies focus on diamines like DPEN (1,2-diphenylethanediamine) and DAIPEN (1,2-diisopentyl-1,2-ethanediamine), the underlying principle of a metal-ligand bifunctional mechanism is applicable to catalysts derived from cyclopentane-1,2-diamine. nih.gov These catalysts operate through the concerted transfer of a hydride from the metal and a proton from the ancillary diamine ligand to the carbonyl substrate. The stereochemical information embedded in the chiral diamine, such as a cyclopentane-1,2-diamine derivative, is efficiently translated into the product alcohol with high enantiomeric excess. The effectiveness of these Ru(II) catalysts has been demonstrated for various aromatic and heteroaromatic ketones. nih.govrsc.org
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) offers a practical and operationally simpler alternative to hydrogenation with molecular hydrogen, often utilizing isopropanol (B130326) or formic acid as the hydrogen source. The mechanism typically involves metal-ligand bifunctional catalysis, similar to asymmetric hydrogenation. Rhodium(III) and Iridium(III) complexes with chiral diamine ligands are particularly effective for the ATH of ketones. liv.ac.uk
While specific data for cyclopentane-1,2-diamine-based catalysts in ATH is not as prevalent as for other diamines, the established success of ligands like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) in Rh- and Ir-catalyzed ATH demonstrates the viability of this ligand class. liv.ac.uk Polymeric chiral diamine ligands have also been developed for iridium-catalyzed ATH, resulting in efficient and recyclable catalysts that afford chiral alcohols with excellent enantioselectivities. nih.govacs.orgnih.gov This suggests that immobilizing cyclopentane-1,2-diamine-derived ligands on a polymer support could be a promising strategy for developing robust and reusable ATH catalysts.
Chiral Lewis Acid Catalysis
Ligands derived from trans-cyclopentane-1,2-diamine can be used to generate chiral Lewis acid catalysts that promote enantioselective reactions. A prominent example involves the synthesis of a C2-symmetric bis(sulfonamide) diol ligand from (1S,2S)-cyclopentane-1,2-diamine. In the presence of titanium isopropoxide, this ligand forms a chiral Lewis acid complex that effectively catalyzes the asymmetric addition of organozinc reagents to ketones.
The catalyst creates a well-defined chiral environment that coordinates both the ketone substrate and the organozinc reagent, facilitating the nucleophilic attack on one specific enantiotopic face of the carbonyl group. This methodology has been successfully applied to the ethylation of various ketones, yielding tertiary alcohols with good to excellent enantioselectivities. The cyclopentane backbone provides a more rigid and constrained conformation compared to its cyclohexane (B81311) counterpart, which can influence the catalytic activity and selectivity.
Asymmetric Carbon-Carbon Bond Formation Reactions
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Catalyst systems derived from cyclopentane-1,2-diamine have proven effective in this area, most notably in the addition of organometallic reagents to carbonyl compounds.
The titanium-bis(sulfonamide) catalyst system described in the previous section is a prime example of a catalyst that facilitates asymmetric C-C bond formation. It has been successfully used for the addition of ethyl, phenyl, and vinyl groups to a variety of ketone substrates. researchgate.net The reaction demonstrates broad applicability, providing access to a range of chiral tertiary alcohols with high levels of enantioselectivity. The consistent performance across different nucleophiles and substrates underscores the robustness of the chiral environment created by the cyclopentane-1,2-diamine-derived ligand.
Table 1: Asymmetric Addition of Diethylzinc (B1219324) to Ketones Catalyzed by a (1S,2S)-Cyclopentane-1,2-diamine-derived Bis(sulfonamide)-Titanium Complex
| Entry | Ketone Substrate | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | 89 | 91 |
| 2 | 2'-Chloroacetophenone | 90 | 95 |
| 3 | 3'-Methoxyacetophenone | 89 | 90 |
| 4 | 1-Indanone | 78 | 96 |
| 5 | Propiophenone | 89 | 97 |
Aldol Reactions
Research literature reviewed did not provide specific examples of cyclopentane-1,2-diamine dihydrochloride (B599025) or its direct derivatives being employed as catalysts or ligands in asymmetric Aldol reactions.
Mannich Reactions
Specific examples of catalysts derived from cyclopentane-1,2-diamine for asymmetric Mannich reactions were not prominent in the reviewed scientific literature.
Diels-Alder Reactions
The application of cyclopentane-1,2-diamine-derived systems as catalysts or chiral auxiliaries in asymmetric Diels-Alder reactions is not extensively documented in the reviewed research.
Asymmetric Oxidation and Reduction Reactions
Derivatives of trans-cyclopentane-1,2-diamine have been successfully employed as chiral ligands in metal-catalyzed asymmetric oxidation and reduction reactions. The defined stereochemistry and conformational rigidity of the cyclopentane backbone are instrumental in achieving effective stereocontrol.
Asymmetric Oxidation:
A notable application in asymmetric oxidation is the use of Salen-type ligands derived from enantiopure trans-cyclopentane-1,2-diamine. These ligands, when complexed with manganese, form catalysts for the asymmetric epoxidation of unfunctionalized alkenes. Research has demonstrated that these complexes can facilitate the transfer of an oxygen atom with moderate to high enantioselectivity. For instance, in the epoxidation of (Z)-β-methylstyrene, a manganese-Salen complex incorporating the trans-cyclopentane-1,2-diamine framework achieved an enantiomeric excess (ee) of 90%. tdx.cat The stereochemical outcome is dependent on the alkene geometry; the same catalyst provided a lower ee of 28% for the corresponding (E)-isomer. tdx.cat
Asymmetric Reduction and Alkylation of Ketones:
In the realm of asymmetric reduction, ligands derived from (1S,2S)-cyclopentane-1,2-diamine have been developed for the catalytic asymmetric addition of organozinc reagents to ketones. A dihydroxy bis(sulfonamide) ligand, when combined with titanium isopropoxide, generates a catalyst for the enantioselective addition of alkyl, vinyl, and aryl groups to a variety of ketone substrates. tdx.catnih.gov This transformation, which formally achieves the reduction of a carbonyl to a tertiary alcohol with the concurrent formation of a new carbon-carbon bond, can proceed with high enantioselectivity. For example, the addition of diethylzinc to acetophenone using this catalytic system yielded the corresponding tertiary alcohol in 93% ee. tdx.cat The system has shown broad applicability, providing high enantioselectivity for the phenylation and vinylation of various ketones as detailed in the table below. tdx.cat
Furthermore, C2-symmetrical diamines derived from trans-cyclopentane-1,2-diamine incorporating chiral α-phenylethyl units have been used with diethylzinc to catalyze the hydrosilylation of ketones with polymethylhydrosiloxane (B1170920) (PMHS). This method provides an alternative route for the enantioselective reduction of prochiral ketones to optically active secondary alcohols. tdx.cat
| Reaction Type | Substrate | Catalyst/Ligand System | Product | Yield (%) | ee (%) |
| Epoxidation | (Z)-β-Methylstyrene | (Salen)Mn complex from (1R,2R)-trans-cyclopentane-1,2-diamine | (2R,3S)-β-Methylstyrene oxide | 55 | 90 |
| Epoxidation | (E)-β-Methylstyrene | (Salen)Mn complex from (1R,2R)-trans-cyclopentane-1,2-diamine | (2R,3R)-β-Methylstyrene oxide | 67 | 28 |
| Ethylation | Acetophenone | Ti(OiPr)₄ / bis(sulfonamide) ligand from (1S,2S)-trans-cyclopentane-1,2-diamine | 2-Phenyl-2-butanol | 88 | 93 |
| Phenylation | Acetophenone | Ti(OiPr)₄ / bis(sulfonamide) ligand from (1S,2S)-trans-cyclopentane-1,2-diamine | 1,1-Diphenylethanol | 85 | 98 |
| Vinylation | Acetophenone | Ti(OiPr)₄ / bis(sulfonamide) ligand from (1S,2S)-trans-cyclopentane-1,2-diamine | 1-Phenyl-2-propen-1-ol | 80 | 96 |
| Ethylation | 1-Naphthyl methyl ketone | Ti(OiPr)₄ / bis(sulfonamide) ligand from (1S,2S)-trans-cyclopentane-1,2-diamine | 1-(1-Naphthyl)-1-propanol | 85 | 91 |
Table based on data from González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925. tdx.cat
Organocatalytic Applications of Cyclopentane-1,2-diamine Derivatives
While diamines are a cornerstone of organocatalysis, specific applications of derivatives of cyclopentane-1,2-diamine as organocatalysts were not prominently featured in the reviewed scientific literature. Research in this area has often focused on other chiral backbones, such as cyclohexane-1,2-diamine or 1,2-diphenylethane-1,2-diamine.
Mechanistic Investigations of Reactions Involving Cyclopentane 1,2 Diamine Dihydrochloride Derived Catalysts
Kinetic Studies of Catalytic Cycles
In the context of metal-catalyzed reactions, kinetic investigations often involve monitoring the reaction progress over time under varying concentrations of reactants, catalyst, and any additives. From this data, a rate law can be determined, which mathematically describes the dependency of the reaction rate on the concentration of each species. This information helps to elucidate which species are involved in the rate-determining step of the catalytic cycle. For example, a first-order dependence on the catalyst concentration and the substrate concentration, and a zero-order dependence on the reagent concentration, would suggest that the reaction between the catalyst and the substrate is the slow step.
Intermediate Identification and Characterization Techniques
The direct observation and characterization of reactive intermediates are paramount for substantiating proposed catalytic cycles. A variety of sophisticated spectroscopic techniques are employed for this purpose, enabling the study of transient species under reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time and identifying intermediates that accumulate to detectable concentrations. wiley.com For instance, complexation studies of racemic and configurationally labile α-phenylselanylalkyllithium compounds with different chiral ligands, including a derivative of trans-cyclopentane-1,2-diamine, have been followed by 77Se NMR spectroscopy. nih.gov The slow equilibration between the diastereomeric complexes on the 77Se NMR timescale allowed for their distinct observation and quantification. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the detection of charged catalytic intermediates in the gas phase that are generated from the reaction solution. This technique can provide crucial information about the mass-to-charge ratio of transient species, helping to confirm their proposed structures.
X-ray Crystallography: In favorable cases, catalytic intermediates can be isolated and their structures determined unequivocally by single-crystal X-ray diffraction. This provides a precise three-dimensional picture of the intermediate, revealing bond lengths, bond angles, and stereochemical relationships.
The following table summarizes techniques used for identifying and characterizing catalytic intermediates.
| Technique | Information Provided |
| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of intermediates that are present in sufficient concentration. Provides structural information through chemical shifts, coupling constants, and nuclear Overhauser effects. |
| Mass Spectrometry (ESI-MS) | Detection of charged intermediates and determination of their mass-to-charge ratio, which aids in confirming their elemental composition. |
| X-ray Crystallography | Provides a definitive three-dimensional structure of isolable intermediates, including precise bond lengths, bond angles, and stereochemistry. |
| Infrared (IR) Spectroscopy | Can be used for in-situ monitoring to track changes in functional groups during a reaction, which can indicate the formation and consumption of intermediates. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Useful for studying colored intermediates, particularly in transition metal catalysis, by monitoring changes in the absorption spectrum over time. |
Transition State Analysis in Asymmetric Catalysis
The enantioselectivity of a chiral catalyst is determined by the difference in the activation energies of the diastereomeric transition states leading to the two enantiomeric products. A detailed analysis of these transition states is therefore essential for understanding the origin of stereochemical control.
Experimental techniques such as the analysis of non-linear effects (NLEs) can provide insights into the aggregation state of the catalyst and the nature of the active species. A positive non-linear effect, where the enantiomeric excess of the product is higher than that of the catalyst, often suggests the formation of a more reactive and more selective dimeric or higher-order catalytic species.
Kinetic isotope effect (KIE) studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can help to pinpoint the bond-breaking and bond-forming events in the rate-determining transition state.
Role of Chiral Environment in Enantioselectivity
The chiral environment created by the cyclopentane-1,2-diamine-derived ligand is the cornerstone of its ability to induce enantioselectivity. wiley.com The rigid C2-symmetric backbone of trans-cyclopentane-1,2-diamine, when incorporated into a ligand, creates a well-defined chiral pocket around the metal center. wiley.com This steric and electronic environment dictates the trajectory of the approaching substrate, favoring one mode of binding over others.
The enantioselectivity arises from the differential non-covalent interactions, such as steric repulsion and hydrogen bonding, between the substrate and the chiral ligand in the diastereomeric transition states. researchgate.net The more stable transition state, which experiences more favorable interactions and less steric hindrance, leads to the major enantiomer of the product. The cyclopentane (B165970) ring's conformation and the substituents on the diamine's nitrogen atoms can be fine-tuned to optimize these interactions and maximize the enantiomeric excess (ee) of the reaction. nih.gov
For example, in the asymmetric epoxidation of unfunctionalized olefins, salen-type ligands derived from trans-cyclopentane-1,2-diamine and substituted salicylaldehydes, when complexed with manganese(III), have demonstrated high enantioselectivity. wiley.com The chiral ligand enforces a specific orientation of the substrate relative to the active manganese-oxo species, leading to the preferential formation of one enantiomer of the epoxide.
Computational Modeling of Reaction Pathways (e.g., DFT studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions. nih.gov DFT calculations allow for the modeling of the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. nih.gov
These computational studies provide a detailed, atomistic understanding of the factors controlling both the reactivity and the selectivity of a catalyst. For instance, DFT calculations can be used to:
Determine the most favorable reaction mechanism: By comparing the calculated energy barriers for different possible pathways, the most likely mechanism can be identified.
Analyze transition state geometries: The three-dimensional structure of the transition states can be visualized, revealing the key interactions between the catalyst and the substrate that are responsible for stereochemical induction.
Quantify the energy difference between diastereomeric transition states (ΔΔG‡): This energy difference is directly related to the enantiomeric excess of the product, allowing for a theoretical prediction of the catalyst's performance.
Guide the rational design of new catalysts: By understanding the structure-activity and structure-selectivity relationships, new ligands can be designed in silico to improve the catalytic properties for a specific transformation.
For example, DFT calculations have been employed to rationalize the high enantioselectivity observed in reactions catalyzed by complexes containing 1,2-diamine ligands. researchgate.net These studies have highlighted the crucial role of non-covalent interactions, such as hydrogen bonding and steric repulsion, in stabilizing the favored transition state and destabilizing the disfavored one.
The following table presents hypothetical data from a DFT study on an asymmetric reaction catalyzed by a cyclopentane-1,2-diamine-derived catalyst, illustrating how computational results can be used to understand enantioselectivity.
| Transition State | Relative Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions | Predicted Major Enantiomer |
| TS-R | 0.0 | - Favorable hydrogen bonding between the substrate's carbonyl group and an N-H proton of the diamine ligand.- Minimal steric clash between the substrate's large substituent and the ligand's backbone. | R |
| TS-S | +2.5 | - Steric repulsion between the substrate's large substituent and a bulky group on the ligand.- Less optimal hydrogen bonding geometry. |
This synergistic interplay between experimental and computational investigations is pivotal for advancing the field of asymmetric catalysis and for the development of increasingly efficient and selective catalysts based on the cyclopentane-1,2-diamine (B1201933) scaffold.
Spectroscopic and Structural Elucidation Methodologies for Cyclopentane 1,2 Diamine Dihydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Cyclopentane-1,2-diamine (B1201933) Dihydrochloride (B599025), providing critical insights into its stereochemistry (cis vs. trans isomers). Both ¹H and ¹³C NMR are employed to map the connectivity and spatial arrangement of atoms. uobasrah.edu.iqmdpi.com
In ¹H NMR, the chemical shifts (δ) and spin-spin coupling constants (J) of the methine protons (H-1 and H-2) are particularly diagnostic. The magnitude of the coupling constant between these two protons (³JH1,H2) is dependent on the dihedral angle, which differs significantly between the cis and trans isomers. For the trans isomer, a larger coupling constant is typically observed due to the anti-periplanar relationship of the protons.
¹³C NMR spectroscopy provides information on the carbon framework. docbrown.info Due to symmetry, the trans isomer will show fewer signals than a non-symmetric cis derivative. The chemical shifts of the carbons bearing the amino groups (C-1 and C-2) are also indicative of the local electronic environment.
For more complex derivatives, advanced 2D NMR techniques are indispensable. scielo.br
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, confirming the connectivity within the cyclopentane (B165970) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For cyclopentane derivatives, NOESY can definitively distinguish between cis and trans isomers by identifying through-space interactions.
| Nucleus | Atom Position | Expected Chemical Shift (δ) ppm (Typical Range) | Key Information |
|---|---|---|---|
| ¹H | CH-NH₃⁺ (Positions 1, 2) | ~3.0 - 4.0 | Deshielded due to adjacent electron-withdrawing ammonium (B1175870) group. J-coupling provides stereochemical data. |
| ¹H | Ring CH₂ (Positions 3, 5) | ~1.5 - 2.5 | Complex multiplets due to coupling with adjacent protons. |
| ¹H | Ring CH₂ (Position 4) | ~1.4 - 2.2 | Multiplet structure depends on ring conformation. |
| ¹³C | CH-NH₃⁺ (Positions 1, 2) | ~50 - 65 | Carbon directly attached to the nitrogen atom. |
| ¹³C | Ring CH₂ (Positions 3, 5) | ~28 - 35 | Aliphatic carbons adjacent to the functionalized carbons. |
| ¹³C | Ring CH₂ (Position 4) | ~20 - 25 | Aliphatic carbon furthest from the functional groups. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in Cyclopentane-1,2-diamine Dihydrochloride. youtube.com These methods probe the vibrational modes of molecules.
Raman spectroscopy provides complementary information. nsf.govhoriba.com While N-H vibrations are often weak in Raman spectra, the C-C and C-H vibrations of the cyclopentane backbone typically produce strong signals. The symmetric C-C stretching of the ring is a characteristic Raman band. The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch | -NH₃⁺ | 3200 - 2800 (broad) | Strong | Weak |
| C-H Stretch | Aliphatic (CH, CH₂) | 2990 - 2850 | Medium-Strong | Strong |
| N-H Bend (Asymmetric) | -NH₃⁺ | ~1610 - 1550 | Medium-Strong | Weak |
| N-H Bend (Symmetric) | -NH₃⁺ | ~1550 - 1500 | Medium | Weak |
| C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium | Medium |
| C-C Stretch | Ring vibrations | 1200 - 800 | Medium-Weak | Medium-Strong |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules such as the enantiomers of trans-Cyclopentane-1,2-diamine. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. cas.cztulane.edu
Since enantiomers are non-superimposable mirror images, they interact with circularly polarized light in an equal but opposite manner. Consequently, the (1R,2R) and (1S,2S) enantiomers of trans-Cyclopentane-1,2-diamine Dihydrochloride will produce CD spectra that are mirror images of each other, exhibiting opposite signs (positive or negative Cotton effects) at the same wavelengths.
CD spectroscopy is highly sensitive for:
Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.
Assigning Absolute Configuration: While empirical rules can sometimes be used, the absolute configuration is often determined by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). metu.edu.tr
Studying Conformation: The chiroptical properties are highly sensitive to the solution-phase conformation of the molecule and its derivatives. rsc.org
X-ray Crystallography for Absolute Configuration and Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. thieme-connect.de For a chiral molecule like an enantiomer of trans-Cyclopentane-1,2-diamine Dihydrochloride, this technique provides unequivocal proof of its relative and absolute configuration. nih.govnih.gov
The analysis requires a high-quality single crystal of the compound. When X-rays are diffracted by the crystal, they produce a unique pattern that can be mathematically deconvoluted to generate an electron density map of the molecule. This map reveals precise information about bond lengths, bond angles, and the conformation of the cyclopentane ring.
To determine the absolute configuration (e.g., distinguishing (1R,2R) from (1S,2S)), anomalous dispersion is utilized. ed.ac.ukresearchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to determine the absolute arrangement of atoms in space without reference to any other chiral compound. researchgate.net This makes it the gold standard for assigning absolute stereochemistry. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental composition of this compound and to assess its purity.
Soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In ESI-MS, the diamine would likely be observed as the protonated molecular ion of the free base, [C₅H₁₂N₂ + H]⁺, even when introduced as the dihydrochloride salt.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.netnih.gov By comparing the experimentally measured exact mass to the calculated mass for the expected formula, other potential formulas can be ruled out, thus confirming the elemental composition. MS can also be used to detect impurities by identifying ions with different m/z values. nist.gov
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C₅H₁₄Cl₂N₂ | - |
| Average Mass | 173.08 g/mol | - |
| Monoisotopic Mass (Free Base, C₅H₁₂N₂) | 100.100048 Da | HRMS |
| Expected Ion (ESI-MS, Positive Mode) | [C₅H₁₂N₂ + H]⁺ | HRMS |
| Calculated Exact Mass of Ion [M+H]⁺ | 101.107323 Da | HRMS |
Chromatographic Techniques for Separation and Purity (e.g., Chiral HPLC, GC)
Chromatographic methods are paramount for the separation and purity assessment of Cyclopentane-1,2-diamine isomers. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating the enantiomers of trans-Cyclopentane-1,2-diamine. researchgate.netcsfarmacie.cz This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes allows for their resolution. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic antibiotics. csfarmacie.cz Chiral HPLC is not only a separation tool but also a quantitative method for determining the enantiomeric excess (ee) of a sample.
Gas Chromatography (GC) can also be used, though it typically requires prior derivatization of the diamine. The primary amine groups are often converted into less polar derivatives, such as amides or carbamates, to increase their volatility. The separation is then performed on a capillary column coated with a chiral stationary phase. springernature.com
Theoretical and Computational Studies of Cyclopentane 1,2 Diamine Dihydrochloride
Molecular Orbital Calculations and Electronic Structure Analysis
Molecular orbital (MO) theory offers a detailed description of the electronic structure of molecules by considering the distribution of electrons in molecular orbitals that extend over the entire molecule. tru.calibretexts.org For cyclopentane-1,2-diamine (B1201933) dihydrochloride (B599025), MO calculations are crucial for understanding how protonation of the two amine groups affects the molecule's electronic properties.
In the dihydrochloride salt, the lone pairs of electrons on the nitrogen atoms are engaged in bonding with protons, forming ammonium (B1175870) cations. This protonation significantly alters the electronic landscape of the molecule. nih.gov MO calculations can quantify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. In the protonated form, the HOMO energy is expected to be significantly lowered compared to the neutral diamine, indicating greater stability and reduced nucleophilicity. pnas.orgacs.org
Furthermore, these calculations can map the electrostatic potential surface, visualizing the charge distribution across the molecule. For the dihydrochloride, positive potential would be concentrated around the -NH3+ groups, highlighting these sites as potential hydrogen-bond donors in interactions with other molecules. The analysis of the electronic structure provides a fundamental basis for understanding the molecule's behavior in more complex chemical environments, such as in solution or within a crystal lattice. mdpi.com
Density Functional Theory (DFT) Studies on Conformational Preferences
The cyclopentane (B165970) ring is not planar and exists in puckered conformations to alleviate torsional strain. libretexts.org The two most recognized conformations are the "envelope" and "half-chair" forms. dalalinstitute.comresearchgate.net The introduction of two bulky and charged aminium groups in cyclopentane-1,2-diamine dihydrochloride introduces significant steric and electrostatic interactions that dictate the preferred conformation.
Density Functional Theory (DFT) has become a standard tool for accurately predicting the geometries and relative energies of different conformers. nih.gov For this compound, DFT calculations can be employed to explore the potential energy surface and identify the most stable conformations of both the cis and trans isomers. These calculations would consider the repulsive forces between the two -NH3+ groups and the steric interactions with the cyclopentane ring hydrogens.
It is anticipated that the trans isomer will have conformations where the two aminium groups adopt pseudo-diequatorial positions to minimize steric hindrance. In the cis isomer, a balance must be struck between minimizing the repulsion of the two adjacent aminium groups and relieving the ring strain. DFT studies can provide precise dihedral angles, bond lengths, and the relative free energies of these conformers, offering insight into the conformational dynamics of the molecule in different environments. researchgate.net
| Isomer | Conformation | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|---|
| trans-(1R,2R) | Diequatorial-like | ~180 | 0.0 (Reference) | B3LYP/6-31G |
| trans-(1R,2R) | Diaxial-like | ~60 | > 5.0 | B3LYP/6-31G |
| cis-(1R,2S) | Axial-Equatorial | ~60 | 2.5 | B3LYP/6-31G* |
Prediction of Ligand-Metal Interactions in Coordination Complexes
Cyclopentane-1,2-diamine is a widely used bidentate ligand in coordination chemistry, forming stable chelate complexes with various transition metals. nih.govnih.govrsc.org Computational methods, particularly DFT, are invaluable for predicting the structure, stability, and electronic properties of these metal complexes. acs.orgnih.gov
When this compound is used in the synthesis of coordination compounds, it is typically deprotonated in situ to yield the neutral diamine ligand that coordinates to the metal center. Theoretical studies can model this coordination process. DFT calculations can predict key geometric parameters of the resulting metal complex, such as metal-nitrogen bond lengths and the N-M-N "bite angle," which is constrained by the cyclopentane backbone. researchgate.netrsc.org
These computational models can also determine the binding energy of the ligand to the metal center, providing a measure of the complex's thermodynamic stability. acs.orgacs.orgnsf.gov Furthermore, analysis of the molecular orbitals of the complex can elucidate the nature of the metal-ligand bonding, distinguishing between sigma-donation from the nitrogen lone pairs to the metal and any potential pi-backbonding. This understanding is critical for designing catalysts with specific electronic properties. chemrxiv.org
| Property | Predicted Value | Significance |
|---|---|---|
| M-N Bond Length | 2.0 - 2.2 Å | Indicates the strength of the coordination bond. |
| N-M-N Bite Angle | ~83° | Determined by the ligand's cyclopentane backbone. |
| Binding Energy | Varies with metal | Quantifies the stability of the metal-ligand interaction. |
| HOMO-LUMO Gap | Varies with metal | Relates to the electronic transitions and reactivity of the complex. |
Modeling of Enantioselectivity in Catalytic Processes
The chiral nature of trans-cyclopentane-1,2-diamine makes it a cornerstone ligand in asymmetric catalysis. chemrxiv.orgresearchgate.netchemrxiv.orgacs.org Metal complexes derived from this diamine are used to catalyze a wide range of enantioselective reactions. Computational modeling is a powerful tool for understanding the origins of this enantioselectivity and for predicting the outcomes of new catalytic systems. tudelft.nl
By calculating the energies of the transition states for the formation of the two possible enantiomeric products, computational chemists can predict which enantiomer will be formed preferentially. mdpi.comnih.gov These models take into account the three-dimensional structure of the catalyst-substrate complex and the non-covalent interactions that differentiate the two diastereomeric transition states.
For catalysts incorporating the cyclopentane-1,2-diamine ligand, the rigid cyclopentane backbone projects substituents into specific regions of space, creating a well-defined chiral environment around the metal center. Modeling can reveal how this chiral pocket interacts with the substrate, favoring one reaction pathway over the other. The difference in the calculated activation energies for the two pathways can be directly related to the predicted enantiomeric excess (ee) of the reaction. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches for Diamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.gov While direct QSAR studies on this compound itself are not common, the methodology can be applied to a series of its derivatives to design new ligands or molecules with enhanced properties. nih.govnih.govresearchgate.net
In a hypothetical QSAR study of cyclopentane-1,2-diamine derivatives used as catalysts, for instance, one would synthesize a library of related diamines with varying substituents on the cyclopentane ring or the nitrogen atoms. The performance of each derivative in a specific catalytic reaction (e.g., its enantioselectivity) would be measured. researchgate.net
Computational chemistry is then used to calculate a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed catalytic activity. researchgate.netacs.org This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more effective catalysts.
Derivatives and Analogues of Cyclopentane 1,2 Diamine and Their Research Applications
N-Alkylated and N-Arylated Cyclopentane-1,2-diamine (B1201933) Derivatives
Functionalization of the amino groups in cyclopentane-1,2-diamine through N-alkylation and N-arylation provides a direct method for modulating the ligand's properties. The introduction of alkyl or aryl substituents can significantly alter the steric hindrance around the metal center in a catalyst, as well as its electronic characteristics, thereby influencing catalytic activity and enantioselectivity.
A straightforward chemoenzymatic synthesis has been developed for optically active trans-N,N-dialkylcyclopentane-1,2-diamines starting from their corresponding racemic trans-2-(N,N-dialkylamino)cyclopentanols. researchgate.net This method has made a variety of N-alkylated derivatives more accessible for research. For instance, N,N'-dialkylated cyclohexane-1,2-diamine derivatives, which are structurally similar to their cyclopentane (B165970) counterparts, have been synthesized and successfully employed as organocatalysts and as chiral ligands in reactions such as the Meerwein–Ponndorf–Verley reduction and Henry reactions. sci-hub.seresearchgate.net
The synthesis of N,N′-unsymmetrically tetrasubstituted cyclic 1,2-diamines derived from (1R,2R)-diaminocyclohexane has also been reported, highlighting the potential for creating highly tailored ligand architectures. researchgate.net These synthetic strategies are often applicable to the cyclopentane scaffold as well.
| Derivative Type | Specific Example | Synthetic Method Highlight | Noteworthy Research Finding/Application | Reference |
|---|---|---|---|---|
| N,N'-Dialkyl | trans-N,N-diallylcyclopentane-1,2-diamine | Chemoenzymatic resolution of the corresponding racemic trans-2-(N,N-diallylamino)cyclopentanol. | Serves as a versatile precursor for other N-substituted derivatives through deallylation. researchgate.net | researchgate.net |
| N,N'-Dialkyl | Optically active trans-N,N-dialkylcyclopentane-1,2-diamines | Developed from analogous (+/-)-trans-2-(N,N-dialkylamino)cyclopentanols. researchgate.net | Used in complexation studies with α-phenylselanylalkyllithium compounds, showing excellent results in forming diastereoisomeric complexes. researchgate.net | researchgate.netresearchgate.net |
Derivatives with Modified Cyclopentane Ring Substituents
While N-substitution is a primary strategy for modification, altering the cyclopentane ring itself by introducing substituents offers another layer of complexity and control over the ligand's properties. The synthesis of cyclopentane rings with various functional groups is a well-established area of organic chemistry, and these methods can be adapted to produce precursors for substituted cyclopentane-1,2-diamines. organic-chemistry.org
For example, methods for the preparation of 1,2,3,4,5-functionalized cyclopentane derivatives have been developed, which could in principle be converted into substituted diamines. nih.gov The synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses involves the creation of a functionalized cyclopentane ring, demonstrating that multiple stereocenters can be controlled on the carbocycle. While not directly starting from cyclopentane-1,2-diamine, these synthetic routes showcase the potential for creating highly decorated cyclopentane diamine scaffolds.
Research has also been conducted on the synthesis of cyclopentanoid analogues of biologically active molecules, such as anandamide, starting from functionalized 4-aminocyclopentane-1,3-diols. nih.gov This highlights the utility of the substituted cyclopentane core in medicinal chemistry. Furthermore, the evaluation of cyclopentane-1,2-dione as a bio-isostere for the carboxylic acid functional group in drug design points to the diverse applications of substituted cyclopentane structures. nih.gov
Synthesis and Evaluation of Related Chiral Diamine Scaffolds
The success of cyclopentane-1,2-diamine as a chiral ligand has spurred the development of a wide array of other chiral diamine scaffolds. ua.es These related structures often aim to mimic or improve upon the properties of existing "privileged ligands." Chiral vicinal diamines are of great interest to synthetic chemists as they are found in many chiral catalysts and pharmaceuticals. researchgate.net
The synthesis of a range of novel enantiomerically pure vicinal 1,2-diamines has been described, along with their subsequent use as asymmetric catalysts. The development of catalytic methods for the synthesis of enantioenriched 1,2-diamines is a significant area of research, with strategies based on C-N, C-C, and C-H bond-forming reactions. ua.es
A review of the synthesis of trans-cyclopentane-1,2-diamine highlights various methods for its preparation in both racemic and enantioenriched forms, which has renewed interest in this diamine as a scaffold for chiral ligands and receptors. researchgate.net The development of efficient synthetic routes has been crucial for its more widespread application. researchgate.net The asymmetric synthesis of diamine derivatives can also be achieved through sequential palladium and rhodium catalysis, providing access to optically active and polyfunctionalized diamines. nih.gov
| Diamine Scaffold | Key Structural Feature | Common Synthetic Strategy | Noteworthy Application | Reference |
|---|---|---|---|---|
| trans-Cyclopentane-1,2-diamine | Rigid C2-symmetric five-membered ring | Chemoenzymatic resolution, Curtius rearrangement | Asymmetric hydrogenation, synthesis of novel Peptide Nucleic Acids (PNAs) | researchgate.net |
| trans-Cyclohexane-1,2-diamine | C2-symmetric six-membered ring, chair conformation | Resolution of racemic mixtures, industrial byproduct | Widely used in "privileged ligands" like Salen and Trost ligands | researchgate.net |
| Cyclobutane-1,2-diamine | Strained four-membered ring | Stereodivergent synthesis from a common chiral precursor | Building blocks for drug discovery due to steric constraints | nih.gov |
| Bicyclic Diamines | Conformationally restricted, bridged systems | Reductive amination of bisaldehydes | Probes for structure-activity relationships in enzyme inhibitors and receptor ligands | montclair.edu |
Bridged and Constrained Cyclopentane-1,2-diamine Analogues
To further refine the conformational properties of diamine ligands, researchers have developed bridged and constrained analogues. By locking the structure into a more rigid conformation, it is possible to enhance the stereoselectivity of catalytic reactions. These bicyclic systems can be seen as conformationally restricted versions of more flexible diamines. montclair.edu
The synthesis of bicyclic conformationally restricted diamines has been reported, with an emphasis on their use in medicinal and organic chemistry. researchgate.net For instance, five new racemic bicyclic diamines based on [3.2.1] and [3.2.2] templates have been synthesized and characterized as conformationally restricted 1,3-propanediamines. montclair.edu While these are 1,3-diamines, the synthetic principles can be extended to 1,2-diamine systems.
A method for the synthesis of bridged cyclopentane derivatives via a rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes has also been developed. nih.gov This provides a route to a diverse range of saturated bridged cyclopentane structures, which could potentially be functionalized to include the 1,2-diamine moiety. The development of synthetic strategies for bridge-substituted bicyclo[1.1.1]pentanes (BCPs) further illustrates the interest in creating structurally complex and constrained scaffolds for various applications, including as bioisosteres in medicinal chemistry. youtube.com
Applications of Modified Diamines in Catalysis and Materials Science (e.g., MOFs, Polymers)
The derivatives and analogues of cyclopentane-1,2-diamine have found significant applications in both catalysis and materials science. In catalysis, the rigid C2-symmetric scaffold of trans-cyclopentane-1,2-diamine makes it an excellent choice for a chiral ligand in asymmetric synthesis. Its derivatives have been successfully used in a variety of metal-catalyzed reactions to control the stereochemical outcome, such as in asymmetric hydrogenation. smolecule.com
In the realm of materials science, cyclopentane-1,2-diamine can be incorporated into the backbone of polymers. smolecule.com For example, research has suggested its use in the synthesis of polyamides, which are known for their high strength and thermal stability. The incorporation of the chiral diamine unit can lead to polymers with unique properties. A novel green route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock has been established, and this diamine has been used to synthesize novel bifunctional diol monomers for polyurethanes. rsc.org
Furthermore, the ability of cyclopentane-1,2-diamine to bind to metal ions makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs). smolecule.com MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The design and synthesis of MOFs like the MIL-101 series demonstrate the importance of the organic linker in determining the final properties of the material. rsc.org The incorporation of chiral diamine-based linkers could lead to the development of chiral MOFs for enantioselective applications.
Future Directions and Emerging Research Avenues for Cyclopentane 1,2 Diamine Dihydrochloride
Integration into Supramolecular Assemblies and Frameworks
The unique stereochemistry of cyclopentane-1,2-diamine (B1201933) and its derivatives makes them ideal building blocks for the construction of complex supramolecular assemblies and frameworks. The inherent chirality of the trans-isomer can be effectively transferred to create chiral environments within larger structures, opening up possibilities for applications in enantioselective sensing and catalysis.
Researchers are exploring the incorporation of cyclopentane-1,2-diamine moieties into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials offer high surface areas and tunable structures, and the integration of a chiral diamine can impart enantioselective recognition and separation capabilities. The hydrogen bonding capabilities of the diamine groups also play a crucial role in directing the self-assembly of intricate supramolecular structures. nih.gov
Future research in this area will likely focus on:
The design and synthesis of novel MOFs and COFs incorporating various stereoisomers of cyclopentane-1,2-diamine.
The investigation of host-guest chemistry within these frameworks for applications in chiral separations and asymmetric catalysis.
The development of supramolecular gels and other soft materials based on cyclopentane-1,2-diamine derivatives for applications in drug delivery and smart materials. mdpi.com
Role in Novel Materials Synthesis and Design
The bifunctional nature of cyclopentane-1,2-diamine makes it a valuable monomer for the synthesis of novel polymers and materials. Recent studies have demonstrated the successful application of a bio-based cyclopentane-1,3-diamine in the synthesis of polyurethanes. maastrichtuniversity.nlrsc.org This highlights a growing trend towards the use of sustainable and bio-derived building blocks in polymer chemistry. maastrichtuniversity.nlrsc.org
The rigid cyclopentane (B165970) backbone can impart unique thermal and mechanical properties to polymers. The stereochemistry of the diamine can also influence the polymer's microstructure and macroscopic properties.
Emerging research avenues in materials science include:
The synthesis and characterization of a wider range of polymers derived from different stereoisomers of cyclopentane-1,2-diamine.
The exploration of these polymers for applications in areas such as high-performance plastics, biodegradable materials, and membranes for separation processes.
The development of novel composite materials where cyclopentane-1,2-diamine-based polymers are reinforced with nanofillers to enhance their properties.
Below is a table summarizing the potential applications of cyclopentane-1,2-diamine in novel materials:
| Material Type | Potential Application | Key Properties Conferred by Cyclopentane-1,2-diamine |
| Polyurethanes | Foams, elastomers, coatings | Bio-based origin, tailored mechanical properties |
| Polyamides | High-performance fibers, engineering plastics | Thermal stability, chirality |
| Metal-Organic Frameworks | Chiral separations, asymmetric catalysis | Enantioselective recognition, porosity |
| Covalent Organic Frameworks | Gas storage, catalysis | Defined porosity, chemical stability |
Expansion of Catalytic Scope to New Reaction Types
Cyclopentane-1,2-diamine and its derivatives have proven to be highly effective chiral ligands in a variety of asymmetric catalytic reactions. Salen-type ligands, formed from the condensation of the diamine with salicylaldehydes, have been particularly successful in combination with metals like manganese and chromium for enantioselective epoxidation reactions. researchgate.net Rhodium complexes bearing chiral diamine ligands are also efficient catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. nih.gov
Future research will focus on expanding the catalytic utility of cyclopentane-1,2-diamine-based ligands to a broader range of chemical transformations. This includes the development of catalysts for:
C-H activation/functionalization: Creating new carbon-carbon and carbon-heteroatom bonds with high stereocontrol.
Photoredox catalysis: Utilizing light to drive novel asymmetric reactions.
Cascade reactions: Developing multi-step transformations that can be performed in a single pot with high efficiency and stereoselectivity.
The table below presents a selection of catalytic applications and the typical performance of cyclopentane-1,2-diamine derived catalysts.
| Reaction Type | Metal Center | Ligand Type | Substrate | Enantiomeric Excess (ee) |
| Asymmetric Epoxidation | Mn(III) | Salen | Chromenes | Up to 99% |
| Asymmetric Transfer Hydrogenation | Rh(III) | TsDPEN derivative | Nitrones | >99% |
| Asymmetric Hydrogenation | Mn(I) | PNNP | Acetophenones | Up to 85% |
Development of Immobilized Cyclopentane-1,2-diamine Catalysts
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. nih.gov While specific examples of immobilized cyclopentane-1,2-diamine catalysts are not yet widely reported, the principles of catalyst immobilization can be readily applied.
Future research in this area will likely involve:
Covalent attachment: Grafting the diamine or its derivatives onto solid supports such as silica, polymers, or magnetic nanoparticles.
Non-covalent immobilization: Adsorbing or entrapping the catalyst within the pores of materials like MOFs or zeolites.
Development of continuous flow reactors: Integrating immobilized catalysts into flow systems for efficient and scalable chemical production.
The advantages of catalyst immobilization include simplified product purification, reduced catalyst leaching, and the potential for catalyst reuse over multiple cycles, contributing to more sustainable and cost-effective chemical synthesis.
Green Chemistry Aspects of Synthesis and Application
The principles of green chemistry are increasingly influencing the design of chemical processes. The development of a novel and green synthetic route to cyclopentane-1,3-diamine from hemicellulosic feedstock is a significant step towards the sustainable production of this important building block. maastrichtuniversity.nlrsc.org This bio-based approach avoids the use of petroleum-derived starting materials and reduces the environmental impact of the synthesis. maastrichtuniversity.nlrsc.org
Furthermore, the use of cyclopentane-1,2-diamine in catalysis aligns with green chemistry principles by enabling the development of highly efficient and selective reactions that minimize waste. Biocatalytic approaches, such as the use of lipases for the enzymatic resolution of diamine precursors, further enhance the green credentials of these compounds.
Future research will continue to focus on:
Developing more efficient and environmentally benign synthetic routes to various stereoisomers of cyclopentane-1,2-diamine.
Exploring the use of renewable resources and biocatalysis in the synthesis of the diamine and its derivatives. rsc.orgorganic-chemistry.org
Designing catalytic processes that utilize cyclopentane-1,2-diamine ligands and operate under mild conditions with high atom economy.
Unexplored Stereoisomers and Their Potential Research Utility
While the trans-isomer of cyclopentane-1,2-diamine has been the primary focus of research due to its C2-symmetry and stability, the cis-isomer and other stereoisomers remain relatively unexplored. The development of diastereoselective synthetic methods, such as the recently reported organophotoredox-catalyzed [3 + 2] cycloaddition to access cis-cyclopentane-1,2-diamine (B3003292) derivatives, is paving the way for a more comprehensive investigation of these molecules. nih.gov
The different spatial arrangements of the amino groups in the cis-isomer will lead to distinct coordination properties and catalytic activities. Exploring the full stereochemical landscape of cyclopentane-1,2-diamine will undoubtedly uncover new opportunities in asymmetric catalysis and materials science.
Key research directions include:
The development of robust and scalable synthetic routes to all stereoisomers of cyclopentane-1,2-diamine.
A systematic investigation of the coordination chemistry and catalytic performance of the less-explored stereoisomers.
The utilization of these stereoisomers as building blocks for novel supramolecular assemblies and polymers with unique properties.
Addressing Current Research Gaps in Diamine Chemistry
Despite the recent surge in interest, several research gaps in the chemistry of cyclopentane-1,2-diamine and related diamines remain to be addressed. The historical underestimation of this compound means that its full potential has yet to be realized. researchgate.netnih.govresearchgate.net
Key areas for future investigation include:
Mechanistic Studies: A deeper understanding of the reaction mechanisms of catalysts derived from cyclopentane-1,2-diamine is needed to enable the rational design of more efficient and selective catalysts.
Computational Modeling: The use of computational tools to predict the properties and reactivity of different stereoisomers and their metal complexes will accelerate the discovery of new applications.
Broader Substrate Scope: Expanding the range of substrates that can be effectively transformed using cyclopentane-1,2-diamine-based catalysts is a crucial step towards their wider adoption in organic synthesis.
Industrial Applications: Translating the promising results from academic research into practical industrial applications will require further process optimization and scale-up studies.
By addressing these research gaps, the scientific community can unlock the full potential of cyclopentane-1,2-diamine dihydrochloride (B599025) and solidify its position as a valuable and versatile tool in modern chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
